

mass spectrometry of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

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Compound of Interest

Compound Name: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

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An In-depth Technical Guide to the Mass Spectrometry of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane**. Lacking direct experimental mass spectra in the public domain for this specific compound, this document outlines a theoretical framework for its analysis based on the well-established mass spectrometric behavior of structurally related polyether and crown ether compounds. This guide covers plausible ionization and fragmentation patterns, a detailed experimental protocol for analysis via Electrospray Ionization Mass Spectrometry (ESI-MS), and illustrative diagrams to clarify experimental workflows and potential fragmentation pathways.

Introduction

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a complex organic molecule featuring two aromatic aldehyde moieties linked by a flexible polyether chain. Its structure suggests potential applications in coordination chemistry, materials science, and as a precursor in the synthesis of more complex macrocycles. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing crucial information on molecular weight and

structural integrity. This guide will focus on the use of Electrospray Ionization (ESI), a soft ionization technique well-suited for analyzing polar, thermally labile molecules of moderate to high molecular weight without inducing significant fragmentation in the ion source[1][2].

Predicted Mass Spectrometric Behavior

The molecular formula for **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** is $C_{22}H_{24}O_8$, with a monoisotopic molecular weight of approximately 416.1471 g/mol .

Ionization

Due to the presence of multiple ether oxygens, **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** is expected to readily form adducts with alkali metal ions (e.g., Na^+ , K^+) or a proton (H^+) during ESI[3][4]. The most commonly observed ions would therefore be the protonated molecule $[M+H]^+$, the sodium adduct $[M+Na]^+$, and the potassium adduct $[M+K]^+$. The formation of these adducts is a characteristic feature of polyether and crown ether compounds in ESI-MS[4][5].

Predicted Fragmentation Pattern

While ESI is a soft ionization technique, collision-induced dissociation (CID) in the gas phase can be employed to induce fragmentation and elicit structural information. The fragmentation of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** is predicted to occur primarily along the polyether backbone and at the ether linkages to the aromatic rings.

Table 1: Predicted Key Fragment Ions of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane**

Predicted Fragment Ion (m/z)	Proposed Structure	Fragmentation Pathway
417.1549	$[M+H]^+$	Protonated molecular ion
439.1368	$[M+Na]^+$	Sodium adduct of the molecular ion
455.1108	$[M+K]^+$	Potassium adduct of the molecular ion
281.0970	$[C_{15}H_{17}O_5]^+$	Cleavage of one of the ethoxy linkages to a formylphenoxy group.
237.0657	$[C_{13}H_{13}O_4]^+$	Cleavage of the central ethane-1,2-diyl bis(oxy) unit.
165.0552	$[C_9H_9O_3]^+$	Fragment containing one formylphenoxyethoxy unit.
121.0289	$[C_7H_5O_2]^+$	Fragment corresponding to the 2-formylphenoxy cation.

Experimental Protocol: ESI-MS Analysis

This section details a standard operating procedure for the analysis of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** using a quadrupole mass spectrometer equipped with an ESI source.

Materials and Reagents

- Sample: **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane**
- Solvents: HPLC-grade methanol, acetonitrile, and deionized water.
- Additives: Formic acid (for protonation) or sodium chloride/potassium chloride (for adduct formation).

Sample Preparation

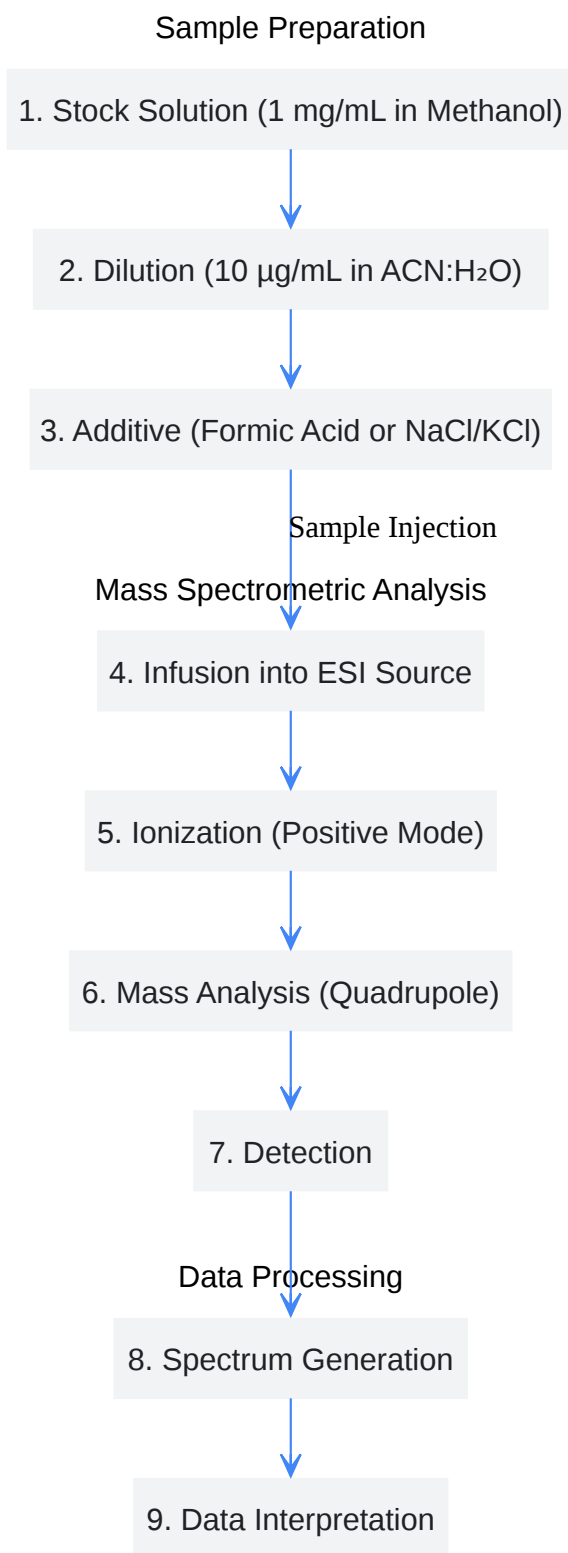
- Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) mixture of acetonitrile and water.
- For enhanced protonation, add 0.1% (v/v) formic acid to the final solution.
- For enhanced sodium or potassium adduction, add a small amount of a dilute (e.g., 1 mM) solution of NaCl or KCl.

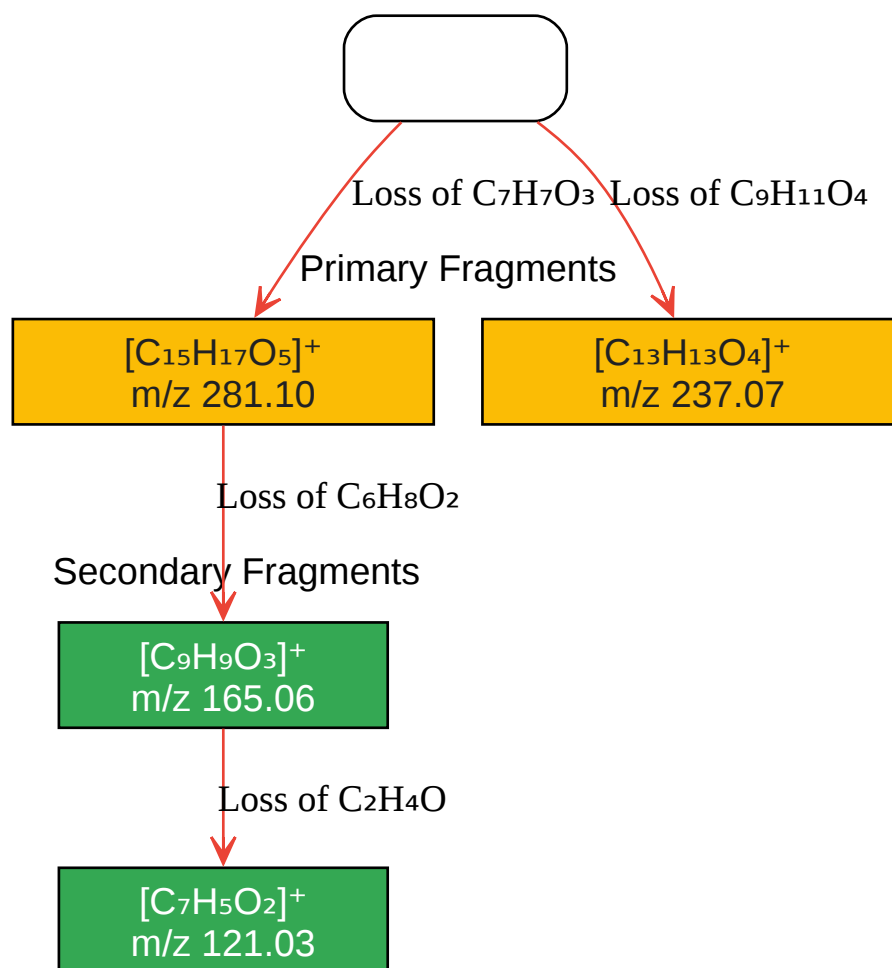
Instrumentation and Parameters

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: +3.5 to +4.5 kV.
- Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
- Drying Gas (N₂): Temperature set to 250-350 °C.
- Mass Range: m/z 100-600.
- For MS/MS (CID): Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and apply a collision energy in the range of 10-40 eV.

Visualizations

Experimental Workflow





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